molecular formula C15H18ClF2N5O B13849303 5-Desfluoro-destrifluoromethyl Sitagliptin Hydrochloride Salt

5-Desfluoro-destrifluoromethyl Sitagliptin Hydrochloride Salt

Cat. No.: B13849303
M. Wt: 357.78 g/mol
InChI Key: IMEBRFDTFMDRLR-UTONKHPSSA-N
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Description

5-Desfluoro-destrifluoromethyl Sitagliptin Hydrochloride Salt is an impurity of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes mellitus. The compound has the molecular formula C15H18ClF2N5O and a molecular weight of 357.79 g/mol. It is structurally similar to Sitagliptin but lacks the fluorine atoms present in the parent compound.

Preparation Methods

The synthesis of 5-Desfluoro-destrifluoromethyl Sitagliptin Hydrochloride Salt involves multiple steps, starting from commercially available starting materials. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions. Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

5-Desfluoro-destrifluoromethyl Sitagliptin Hydrochloride Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Scientific Research Applications

5-Desfluoro-destrifluoromethyl Sitagliptin Hydrochloride Salt has several scientific research applications, including:

    Chemistry: It is used as a reference standard and impurity marker in the analysis and quality control of Sitagliptin.

    Biology: The compound is studied for its biological activity and potential effects on various biological pathways.

    Medicine: Research on this compound helps in understanding the pharmacokinetics and pharmacodynamics of Sitagliptin and its impurities.

    Industry: It is used in the development and optimization of manufacturing processes for Sitagliptin.

Mechanism of Action

The mechanism of action of 5-Desfluoro-destrifluoromethyl Sitagliptin Hydrochloride Salt is similar to that of Sitagliptin. It inhibits the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for the degradation of incretin hormones. By inhibiting DPP-4, the compound increases the levels of active incretin hormones, leading to improved glucose homeostasis. The molecular targets include the DPP-4 enzyme and the pathways involved in glucose metabolism.

Comparison with Similar Compounds

5-Desfluoro-destrifluoromethyl Sitagliptin Hydrochloride Salt is compared with other similar compounds, such as:

    Sitagliptin: The parent compound, which contains fluorine atoms and is a potent DPP-4 inhibitor.

    Saxagliptin: Another DPP-4 inhibitor used in the treatment of type 2 diabetes.

    Vildagliptin: A DPP-4 inhibitor with a different chemical structure but similar mechanism of action.

The uniqueness of this compound lies in its structural differences from Sitagliptin, which can affect its pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula

C15H18ClF2N5O

Molecular Weight

357.78 g/mol

IUPAC Name

(3R)-3-amino-4-(2,4-difluorophenyl)-1-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)butan-1-one;hydrochloride

InChI

InChI=1S/C15H17F2N5O.ClH/c16-11-2-1-10(13(17)6-11)5-12(18)7-15(23)21-3-4-22-9-19-20-14(22)8-21;/h1-2,6,9,12H,3-5,7-8,18H2;1H/t12-;/m1./s1

InChI Key

IMEBRFDTFMDRLR-UTONKHPSSA-N

Isomeric SMILES

C1CN2C=NN=C2CN1C(=O)C[C@@H](CC3=C(C=C(C=C3)F)F)N.Cl

Canonical SMILES

C1CN2C=NN=C2CN1C(=O)CC(CC3=C(C=C(C=C3)F)F)N.Cl

Origin of Product

United States

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